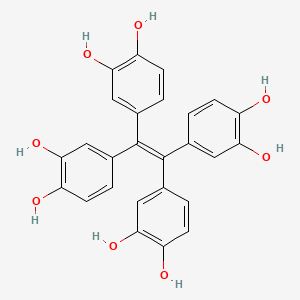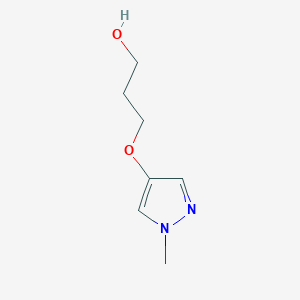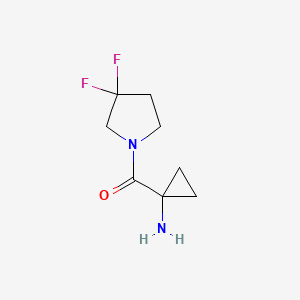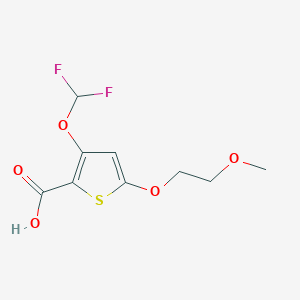
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg thiophene synthesis.
Introduction of Substituents: The difluoromethoxy and methoxyethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents like difluoromethyl ether and 2-methoxyethanol.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction or by using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
化学反応の分析
Types of Reactions
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Use in the development of advanced materials, such as organic semiconductors or conductive polymers.
作用機序
The mechanism of action of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-Methoxythiophene: A thiophene derivative with a methoxy group.
5-(2-Methoxyethoxy)thiophene: A thiophene derivative with a methoxyethoxy group.
Uniqueness
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both difluoromethoxy and methoxyethoxy groups, which can impart distinct chemical and physical properties. These substituents may enhance its reactivity, stability, or interaction with biological targets compared to simpler thiophene derivatives.
特性
分子式 |
C9H10F2O5S |
|---|---|
分子量 |
268.24 g/mol |
IUPAC名 |
3-(difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10F2O5S/c1-14-2-3-15-6-4-5(16-9(10)11)7(17-6)8(12)13/h4,9H,2-3H2,1H3,(H,12,13) |
InChIキー |
OJHOSGHWTDPBAF-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC(=C(S1)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)

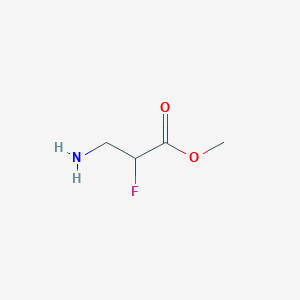

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
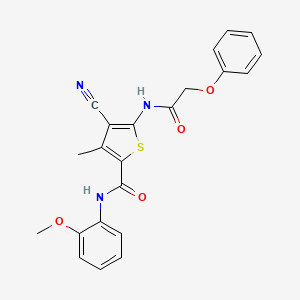
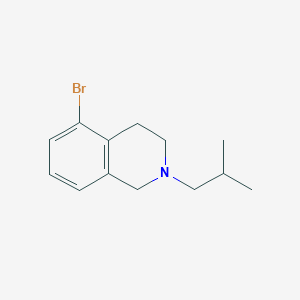
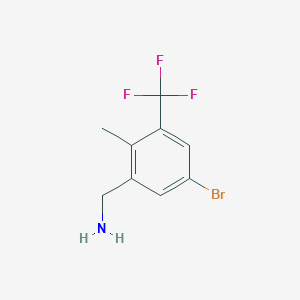
![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)
